![molecular formula C14H18FN3O5S B2403955 N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide CAS No. 869071-78-3](/img/structure/B2403955.png)
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazinan ring and the sulfonyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions. The sulfonyl group is typically quite stable but can participate in substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include its solubility, melting point, boiling point, and reactivity .Mechanism of Action
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide activates the innate immune system by binding to TLR2/6 heterodimers on the surface of immune cells. This binding leads to the activation of downstream signaling pathways, including the MyD88-dependent pathway, which ultimately results in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to induce the production of pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), in various cell types, including macrophages, dendritic cells, and monocytes. This compound has also been shown to enhance the maturation and activation of dendritic cells, leading to the activation of T cells.
Advantages and Limitations for Lab Experiments
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide is a potent and selective TLR2/6 agonist that can activate the innate immune system. It has been extensively studied in various preclinical models and has shown promising results in the treatment of infectious diseases, cancer, and autoimmune disorders. However, this compound has some limitations for lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for the study of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide. One potential direction is to investigate the use of this compound in combination with other immunomodulatory agents to enhance its therapeutic efficacy. Another direction is to explore the potential use of this compound in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to understand the long-term effects of this compound on the immune system and to identify potential biomarkers for patient selection and monitoring.
Synthesis Methods
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide can be synthesized using a solid-phase peptide synthesis method. The synthesis starts with the attachment of Fmoc-lysine to a resin, followed by the addition of Fmoc-lysine, Fmoc-oxalamide, and Fmoc-3-aminooxazolidine. The resin is then treated with trifluoroacetic acid to cleave the peptide from the resin and simultaneously remove the Fmoc-protecting groups. The resulting crude peptide is purified using high-performance liquid chromatography to obtain pure this compound.
Scientific Research Applications
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide has been extensively studied for its immunomodulatory properties. It has been shown to activate the innate immune system and stimulate the production of pro-inflammatory cytokines and chemokines. This compound has been used in various preclinical models to study its potential therapeutic applications in infectious diseases, cancer, and autoimmune disorders.
Safety and Hazards
properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O5S/c1-16-13(19)14(20)17-9-12-18(7-2-8-23-12)24(21,22)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,19)(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLJGUMMOITUAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.